molecular formula C19H24N4O3 B4255184 (3S,4S)-4-morpholin-4-yl-1-[(4-pyrimidin-2-yloxyphenyl)methyl]pyrrolidin-3-ol

(3S,4S)-4-morpholin-4-yl-1-[(4-pyrimidin-2-yloxyphenyl)methyl]pyrrolidin-3-ol

Cat. No.: B4255184
M. Wt: 356.4 g/mol
InChI Key: DOLCYYDEBMDKCM-ROUUACIJSA-N
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Description

(3S,4S)-4-morpholin-4-yl-1-[(4-pyrimidin-2-yloxyphenyl)methyl]pyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring, a morpholine ring, and a pyrimidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-morpholin-4-yl-1-[(4-pyrimidin-2-yloxyphenyl)methyl]pyrrolidin-3-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Morpholine Ring: This step might involve nucleophilic substitution reactions where a morpholine derivative is introduced.

    Attachment of the Pyrimidine Moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling, using pyrimidine derivatives.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions might target the pyrimidine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3S,4S)-4-morpholin-4-yl-1-[(4-pyrimidin-2-yloxyphenyl)methyl]pyrrolidin-3-ol can be used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Medicinally, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly in the treatment of diseases like cancer or neurological disorders.

Industry

In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-4-morpholin-4-yl-1-[(4-pyrimidin-2-yloxyphenyl)methyl]pyrrolidin-3-ol would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-4-(4-morpholinyl)-1-[4-(2-pyridinyl)benzyl]-3-pyrrolidinol**
  • (3S,4S)-4-(4-piperidinyl)-1-[4-(2-pyrimidinyloxy)benzyl]-3-pyrrolidinol**

Uniqueness

The uniqueness of (3S,4S)-4-morpholin-4-yl-1-[(4-pyrimidin-2-yloxyphenyl)methyl]pyrrolidin-3-ol lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

(3S,4S)-4-morpholin-4-yl-1-[(4-pyrimidin-2-yloxyphenyl)methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c24-18-14-22(13-17(18)23-8-10-25-11-9-23)12-15-2-4-16(5-3-15)26-19-20-6-1-7-21-19/h1-7,17-18,24H,8-14H2/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLCYYDEBMDKCM-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CN(CC2O)CC3=CC=C(C=C3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=CC=C(C=C3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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